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molecular formula C9H8BrN3 B1442820 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine CAS No. 916258-30-5

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1442820
M. Wt: 238.08 g/mol
InChI Key: FMTJUZOGRRRITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518943B2

Procedure details

A solution of cyclopropanecarbaldehyde (0.89 g, 12.76 mmol, 1.2 eq), 5-bromopyridine-2,3-diamine x167 (2 g, 10.63 mmol, 1 eq) in AcOH (20 ml) and 1,4-dioxane (40 ml) is heated at 110° C. during 24 hours. After cooling, the solvents are evaporated under reduced pressure. The resulting brown solid is recrystallized in CH2Cl2/hexane (1/1) to yield 0.53 g of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine x168 as an orange solid.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]=O)[CH2:3][CH2:2]1.[Br:6][C:7]1[CH:8]=[C:9]([NH2:14])[C:10]([NH2:13])=[N:11][CH:12]=1>CC(O)=O.O1CCOCC1>[Br:6][C:7]1[CH:8]=[C:9]2[NH:14][C:4]([CH:1]3[CH2:3][CH2:2]3)=[N:13][C:10]2=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting brown solid is recrystallized in CH2Cl2/hexane (1/1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=C(N2)C2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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